Cas no 143-57-7 (Protoveratrine A)

Protoveratrine A structure
Protoveratrine A structure
Product Name:Protoveratrine A
N.o CAS:143-57-7
MF:C41H63NO14
MW:793.937234163284
CID:142138
PubChem ID:8931
Update Time:2025-04-19

Protoveratrine A Propriedades químicas e físicas

Nomes e Identificadores

    • Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-
    • Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (
    • PROTOVERATRINE A
    • Pro-AMid
    • protalba
    • Protofecaterine a
    • PROTOPINE HCL(FUMARINE HCL)(RG)(CALL)
    • protoveratrin
    • Puroverin
    • Puroverine
    • Nsc7526
    • PROTOVERATRINE A (RG)
    • HYTGGNIMZXFORS-MGYKWWNKSA-N
    • (3.BETA.(S),4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.(R),16.BETA.)-4,9-EPOXYCEVANE-3,4,6,7,14,15,16,20-OCTOL 6,7-DIACETATE 3-(2-HYDROXY-2-METHYLBUTANOATE) 15-(2-METHYLBUTANOATE)
    • Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)-
    • Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3.beta.(S),4.alpha.,6.alpha.,7.alpha.,15.alpha.(R),16.beta.)-
    • [diacetoxy-tetrahydroxy-trimethyl-[(2R)-2-methylbutanoyl]oxy-[?]yl] (2S)-2-hydroxy-2-methyl-butanoate
    • NSC23865
    • WLN: T5 L6 J6 I6 G566 3CFG AO LNTJ BQ COVYQ2&1 F1 N1 RQ R1 TQ UOVY2&1 VQ A&OV1 B&OV1
    • EINECS 205-602-9
    • MFCD00135586
    • PROTOVERATRINE A [MI]
    • NSC 7526
    • UNII-XP343X1HJU
    • Cevane-3.beta.,6.alpha.,7.alpha.,14,15.alpha.,16.beta.,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
    • bmse000853
    • [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate
    • Cevane-3-beta,4-beta,6-alpha,7-alpha,14,15-alpha-16-beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
    • DTXSID301009391
    • Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-,6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate],(3b,4a,6a,7a,15a,16b)-
    • Proveratrine A
    • NSC-7526
    • NSC 23865
    • Cevane-3.beta.,6.alpha.,7.alpha.,14,15.alpha.,16.beta.,20-octol, 4,9-epoxy-, 6,7-diacetate, 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
    • Cevane-3,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), [3.beta.(S),4.alpha.,6.alpha.,7.alpha.,15.alpha.(R),16.beta.]-
    • 143-57-7
    • NS00008506
    • NSC-23865
    • Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
    • PROTOVERATRINE A [WHO-DD]
    • CHEBI:8594
    • Q27108102
    • CEVANE-3,4,6,7,14,15,16,20-OCTOL, 4,9-EPOXY-, 6,7-DIACETATE 3-((2S)-2-HYDROXY-2-METHYLBUTANOATE) 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
    • Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate) (8CI)
    • XP343X1HJU
    • Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)- (9CI)
    • PROTOVERINE 3-((+)-(2S)-2-HYDROXY-2-METHYLBUTYRATE) 6,7-DIACETATE 15-((-)-(2R)-2-METHYLBUTYRATE)
    • Protoveratrine A, >=80%
    • CHEMBL2105769
    • BRN 0077415
    • (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)-4,9-Epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2-hydroxy-2-methylbutyrate) 15-(2-methylbutyrate)
    • (3S,4S,4AR,5R,6S,6aS,6bR,8R,8aR,9S,9aS,12S,15aS,15bS,16aR,16bS)-5,6-bis(acetyloxy)-4,6b,8,9-tetrahydroxy-9,12,16b-trimethyl-7-{[(2S)-2-methylbutanoyl]oxy}docosahydro-2H-4,16a-epoxybenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinolin-3-yl (2S)-2-hydroxy-2-m...
    • 4-21-00-06845 (Beilstein Handbook Reference)
    • Protoveratrine
    • DA-57168
    • Protoveratrine A
    • MDL: MFCD00135586
    • Inchi: 1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3/t19-,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37-,38+,39+,40-,41+/m0/s1
    • Chave InChI: HYTGGNIMZXFORS-MGYKWWNKSA-N
    • SMILES: O1[C@@]2([C@H](CC[C@@]3(C)[C@@H]2[C@H]([C@H]([C@H]2[C@@]4([C@H]([C@@H]([C@@H]5[C@@](C)([C@@H]6CC[C@H](C)CN6C[C@H]5[C@@H]4C[C@]132)O)O)OC([C@H](C)CC)=O)O)OC(C)=O)OC(C)=O)OC([C@](C)(CC)O)=O)O

Propriedades Computadas

  • Massa Exacta: 793.42500
  • Massa monoisotópica: 793.42485568g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 15
  • Contagem de Átomos Pesados: 56
  • Contagem de Ligações Rotativas: 12
  • Complexidade: 1630
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 19
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.1
  • Superfície polar topológica: 219Ų

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 270-271 ºC (dec.)
  • Ponto de ebulição: 747.91°C (rough estimate)
  • Ponto de Flash: 444.0±34.3 °C
  • Índice de Refracção: 1.6220 (estimate)
  • Solubilidade: Insuluble (2.9E-3 g/L) (25 ºC),
  • PSA: 218.82000
  • LogP: 1.54510
  • Rotação Específica: D25 -40.5° (pyridine); D25 -10.5° (chloroform)
  • Pressão de vapor: 0.0±6.6 mmHg at 25°C

Protoveratrine A Informações de segurança

  • Palavra de Sinal:warning
  • Declaração de perigo: H303+H313+H333
  • Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
  • Número de transporte de matérias perigosas:UN 1544 6
  • WGK Alemanha:3
  • Código da categoria de perigo: 26/27/28
  • Instrução de Segurança: S22; S36/37/39; S45
  • RTECS:FL5750100
  • Identificação dos materiais perigosos: T+
  • Nível de perigo:6.1(a)
  • Frases de Risco:R26/27/28
  • Termo de segurança:6.1(a)
  • Classe de Perigo:6.1(a)
  • PackingGroup:I
  • Toxicidade:LD50 s.c. in male mice: 0.29 mg/kg (Tanaka)
  • Condição de armazenamento:2-8°C

Protoveratrine A Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
P839150-1mg
Protoveratrine A
143-57-7
1mg
$414.00 2023-05-17
TRC
P839150-5mg
Protoveratrine A
143-57-7
5mg
$1642.00 2023-05-17
TRC
P839150-10mg
Protoveratrine A
143-57-7
10mg
$2738.00 2023-05-17
PhytoLab
89336-50mg
Protoveratrine A
143-57-7 ≥ 90.0 %
50mg
€1278 2023-10-25
PhytoLab
89336-250mg
Protoveratrine A
143-57-7 ≥ 90.0 %
250mg
€6035 2023-10-25
PhytoLab
89336-500mg
Protoveratrine A
143-57-7 ≥ 90.0 %
500mg
€11360 2023-10-25
PhytoLab
89336-1000mg
Protoveratrine A
143-57-7 ≥ 90.0 %
1000mg
€21300 2023-10-25
MedChemExpress
HY-105697-1mg
Protoveratrine A
143-57-7
1mg
¥3718 2024-07-20
MedChemExpress
HY-105697-5mg
Protoveratrine A
143-57-7
5mg
¥9289 2024-07-20

Protoveratrine A Literatura Relacionada

Fornecedores recomendados
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Hongxiang Biomedical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.